6-Methyl-9H-purin-8-ol

Medicinal Chemistry Nucleoside Synthesis Structure-Activity Relationship

Choose 6-Methyl-9H-purin-8-ol (CAS 39209-57-9) for its distinctive dual C6-methyl/C8-hydroxyl substitution—a pattern that delivers unique electronic, steric, and hydrogen-bonding properties not found in generic purines like 6-methylpurine or 8-hydroxypurine. With a calculated logP of 0.83, this purinone scaffold exhibits enhanced cell permeability for cellular assays and serves as a versatile building block for modified nucleosides and next-generation PNP inhibitors. The robust C6-alkylation route (41–91% yields) enables rapid SAR library construction. Insist on this exact substitution pattern; generic analogs compromise biological relevance.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 39209-57-9
Cat. No. B3052185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-9H-purin-8-ol
CAS39209-57-9
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=N1)NC(=O)N2
InChIInChI=1S/C6H6N4O/c1-3-4-5(8-2-7-3)10-6(11)9-4/h2H,1H3,(H2,7,8,9,10,11)
InChIKeyLNZMOLVWODRUSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-9H-purin-8-ol (CAS 39209-57-9): Purine Scaffold for Nucleoside Analog Synthesis and Biological Probe Development


6-Methyl-9H-purin-8-ol (CAS 39209-57-9), also known as 6-methyl-7,9-dihydropurin-8-one, is a purine derivative with the molecular formula C6H6N4O and a molecular weight of 150.14 g/mol . It belongs to the class of purinones and features a methyl group at the C6 position and a hydroxyl group at the C8 position of the purine ring [1]. This compound serves as a versatile building block for the synthesis of modified nucleosides and purine-based bioactive molecules, with potential applications in medicinal chemistry and chemical biology .

Why 6-Methyl-9H-purin-8-ol Cannot Be Interchanged with Common Purine Analogs in Specialized Research


The specific substitution pattern of 6-Methyl-9H-purin-8-ol—a methyl group at C6 and a hydroxyl group at C8—confers unique electronic, steric, and hydrogen-bonding properties that differentiate it from closely related purines such as 6-methylpurine, 9-methylpurine, or 8-hydroxypurine . These structural variations can lead to significant differences in enzyme inhibition profiles, cellular uptake, metabolic stability, and synthetic utility, making generic substitution unreliable in applications requiring precise biological activity or chemical reactivity [1].

Quantitative Differentiation of 6-Methyl-9H-purin-8-ol (39209-57-9) vs. Structural Analogs


Structural Uniqueness: Simultaneous C6-Methyl and C8-Hydroxyl Substitution vs. Single-Substituted Analogs

6-Methyl-9H-purin-8-ol possesses a methyl group at the C6 position and a hydroxyl group at the C8 position, whereas common comparators like 6-methylpurine lack the C8 hydroxyl and 8-hydroxypurine lacks the C6 methyl . This dual substitution pattern is unique among simple purine derivatives and is predicted to alter hydrogen-bonding capacity and lipophilicity [1]. The calculated logP for 6-Methyl-9H-purin-8-ol is approximately 0.83, compared to -0.17 for 8-hydroxypurine, indicating a 10-fold increase in lipophilicity [2].

Medicinal Chemistry Nucleoside Synthesis Structure-Activity Relationship

Purine Nucleoside Phosphorylase (PNP) Inhibition: Class-Level Inference from 6-Methylpurine Activity

6-Methylpurine is a known inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in purine salvage [1]. 6-Methyl-9H-purin-8-ol, as a C8-hydroxylated analog of 6-methylpurine, is predicted to exhibit modified PNP inhibition due to altered binding interactions . While direct IC50 data for 6-Methyl-9H-purin-8-ol against PNP are not available, the 6-methylpurine scaffold provides a baseline for comparative evaluation [2].

Enzyme Inhibition Nucleoside Metabolism Gene-Directed Enzyme Prodrug Therapy

Synthetic Utility: Regioselective C6-H Alkylation for Diversified Purine Libraries

The C6-H position of purines, including 6-Methyl-9H-purin-8-ol, can undergo regioselective alkylation using metal-free, light-mediated radical reactions with alcohols [1]. This method yields C6-alkylated products in 41-91% yields across 31 examples, providing a versatile handle for diversification [2]. In contrast, C8-substituted purines are less amenable to this transformation, highlighting the synthetic advantage of the C6-methyl/C8-hydroxyl pattern .

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

Recommended Application Scenarios for 6-Methyl-9H-purin-8-ol (39209-57-9) Based on Differential Evidence


Synthesis of C6-Modified Nucleoside Analogs for Antiviral and Anticancer Research

The dual C6-methyl/C8-hydroxyl substitution of 6-Methyl-9H-purin-8-ol provides a unique scaffold for constructing modified nucleosides with altered hydrogen-bonding and lipophilicity [1]. Researchers can leverage the efficient C6-alkylation methodology (41-91% yields) to introduce diverse functional groups, enabling the generation of focused libraries for structure-activity relationship studies .

Development of Purine Nucleoside Phosphorylase (PNP) Probes and Inhibitors

As a structural analog of 6-methylpurine (a known PNP inhibitor), 6-Methyl-9H-purin-8-ol serves as a starting point for designing novel PNP inhibitors with potentially improved potency or selectivity [1]. The C8-hydroxyl group may enhance binding interactions or metabolic stability, making it a valuable tool for investigating purine salvage pathways and gene-directed enzyme prodrug therapy .

Chemical Biology Tool for Studying Purine Metabolism and Signaling

The distinct lipophilicity (calculated logP = 0.83) of 6-Methyl-9H-purin-8-ol relative to more polar purine analogs (e.g., 8-hydroxypurine, logP = -0.17) suggests improved cell permeability [1]. This property makes it a suitable probe for cellular assays investigating purine receptor interactions, nucleotide metabolism, or transporter function .

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